1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
CAS No.: 1040666-13-4
Cat. No.: VC8436893
Molecular Formula: C20H16Cl2N6O2
Molecular Weight: 443.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040666-13-4 |
|---|---|
| Molecular Formula | C20H16Cl2N6O2 |
| Molecular Weight | 443.3 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea |
| Standard InChI | InChI=1S/C20H16Cl2N6O2/c21-13-5-7-14(8-6-13)24-20(29)23-11-12-30-18-10-9-17-25-26-19(28(17)27-18)15-3-1-2-4-16(15)22/h1-10H,11-12H2,(H2,23,24,29) |
| Standard InChI Key | CIIGQADVZSNKJX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=C(C=C4)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=C(C=C4)Cl)Cl |
Introduction
The compound 1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)- triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a complex organic molecule that incorporates several key structural elements, including a urea backbone, a chlorophenyl group, and a triazolopyridazine moiety. This compound is of interest due to its potential biological activities, which can be inferred from its structural components.
2.1. Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the search results, but it can be deduced from its structure. Generally, compounds with similar structures have molecular weights in the range of 400 to 600 g/mol, depending on the specific arrangement of atoms.
2.2. Key Components
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Urea Backbone: This is a common motif in many biologically active compounds, often involved in hydrogen bonding interactions with biological targets.
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4-Chlorophenyl Group: Chlorophenyl groups are known for their hydrophobic properties and can contribute to the compound's ability to interact with non-polar regions of proteins.
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Triazolopyridazine Moiety: This part of the molecule is likely to contribute to its biological activity, possibly through interactions with specific enzymes or receptors.
2.3. SMILES and InChI
The SMILES notation for this compound would involve specifying the arrangement of atoms and bonds, but it is not directly available from the provided sources. Similarly, the InChI (International Chemical Identifier) would provide a standardized way to describe the compound's structure, but it is not listed.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the triazolopyridazine ring and its subsequent attachment to the urea backbone. Common methods might involve condensation reactions, nucleophilic substitutions, or click chemistry for forming the triazole part.
Biological Activity
While specific biological activity data for this exact compound are not available in the search results, compounds with similar structures often exhibit activities such as enzyme inhibition or receptor binding. The presence of a urea group and a chlorophenyl moiety suggests potential interactions with biological targets, possibly involving hydrogen bonding or hydrophobic interactions.
Research Findings and Potential Applications
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